molecular formula C6H3BrFNO3 B2915072 3-Bromo-6-fluoro-2-nitrophenol CAS No. 1805577-98-3

3-Bromo-6-fluoro-2-nitrophenol

Cat. No.: B2915072
CAS No.: 1805577-98-3
M. Wt: 235.996
InChI Key: DKPCNOLYDNPSFP-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-nitrophenol typically involves the nitration of 3-bromo-6-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the dissolution of 3-bromo-6-fluorophenol in a suitable solvent, followed by the gradual addition of nitrating agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenol involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain targets, leading to its biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-6-fluoro-4-nitrophenol

Comparison: 3-Bromo-6-fluoro-2-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with biological targets compared to other similar compounds. For example, the position of the nitro group can affect the compound’s electron density and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

3-bromo-6-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCNOLYDNPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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